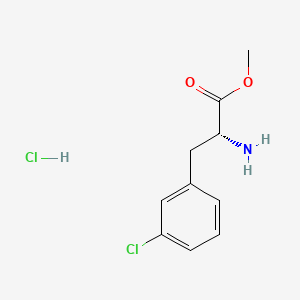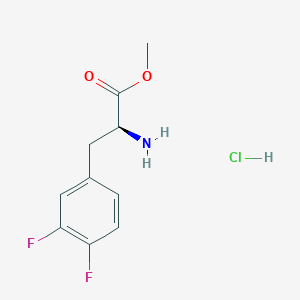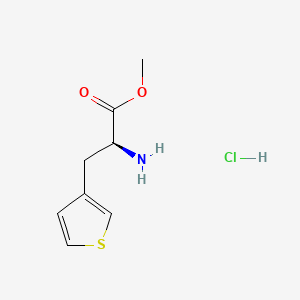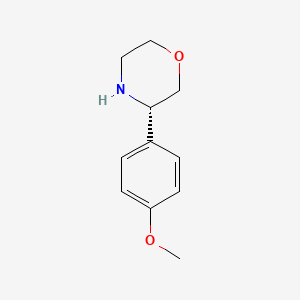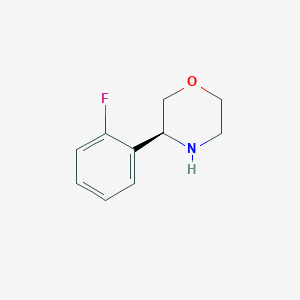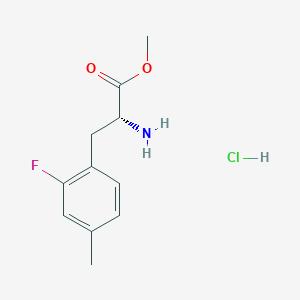
(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including acylation and reduction, to form the intermediate 2-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol.
Esterification: The intermediate is then esterified using methanol and hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted analogs.
科学的研究の応用
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmaceutical application.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the target compound.
2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: An intermediate in the synthetic route.
Uniqueness
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct pharmacological properties compared to other similar compounds.
特性
IUPAC Name |
methyl (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZZFBEIRJLNP-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
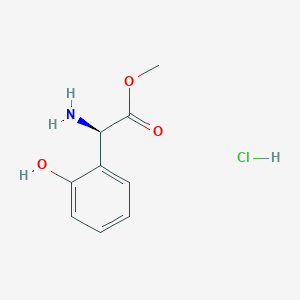
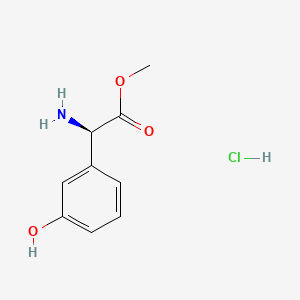
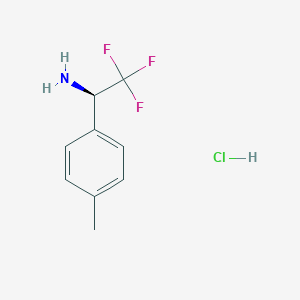
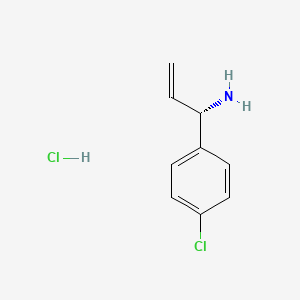
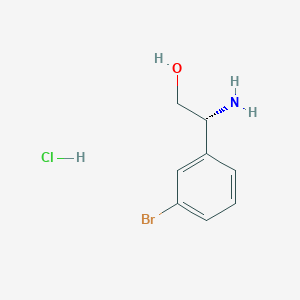
![[(1S)-1-phenylprop-2-enyl]azanium;chloride](/img/structure/B7948223.png)
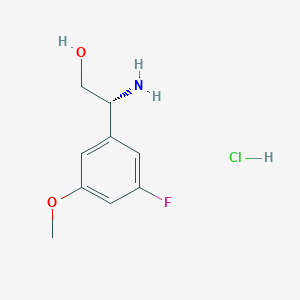
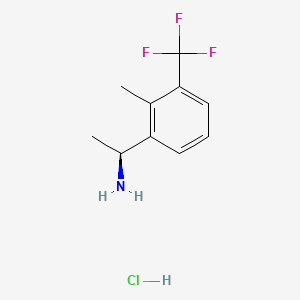
![(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride](/img/structure/B7948246.png)
